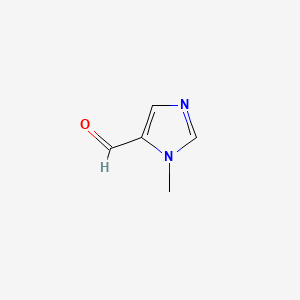![molecular formula C9H12N2 B1296865 2,3,4,5-テトラヒドロ-1H-ベンゾ[B][1,4]ジアゼピン CAS No. 6516-89-8](/img/structure/B1296865.png)
2,3,4,5-テトラヒドロ-1H-ベンゾ[B][1,4]ジアゼピン
概要
説明
2,3,4,5-Tetrahydro-1H-benzo[B][1,4]diazepine is a heterocyclic compound that belongs to the class of benzodiazepines. Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties. The structure of 2,3,4,5-Tetrahydro-1H-benzo[B][1,4]diazepine consists of a seven-membered diazepine ring fused with a benzene ring, making it a versatile scaffold for various chemical and biological applications .
科学的研究の応用
2,3,4,5-Tetrahydro-1H-benzo[B][1,4]diazepine has numerous scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, including anticonvulsant and anxiolytic activities.
Industry: The compound is utilized in the development of new materials and pharmaceuticals
作用機序
Target of Action
It is known that benzodiazepines, a class of drugs to which this compound belongs, primarily target gaba (gamma-aminobutyric acid) receptors in the brain . These receptors play a crucial role in inhibitory neurotransmission, helping to reduce neuronal excitability and induce relaxation.
Biochemical Pathways
Benzodiazepines are known to modulate the gabaergic neurotransmission pathway, enhancing the inhibitory effects of gaba in the central nervous system .
Pharmacokinetics
Benzodiazepines are generally well-absorbed, widely distributed in the body, metabolized in the liver, and excreted in the urine .
Result of Action
Benzodiazepines typically increase the frequency of the chloride channel opening events on the gaba_a receptor, leading to hyperpolarization of the neuron and a decrease in neuronal excitability .
生化学分析
Biochemical Properties
2,3,4,5-Tetrahydro-1H-benzo[B][1,4]diazepine plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. One of the primary interactions is with gamma-aminobutyric acid (GABA) receptors in the central nervous system. The compound binds to the GABA_A receptor, enhancing the inhibitory effects of GABA and leading to a calming effect on neuronal activity .
Cellular Effects
The effects of 2,3,4,5-Tetrahydro-1H-benzo[B][1,4]diazepine on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with GABA_A receptors affects cell signaling pathways related to neuronal excitability and neurotransmitter release . Furthermore, 2,3,4,5-Tetrahydro-1H-benzo[B][1,4]diazepine can alter gene expression patterns, leading to changes in the production of proteins involved in synaptic transmission and plasticity . Its impact on cellular metabolism includes modulation of energy production and utilization, although detailed studies are needed to elucidate these effects fully.
Molecular Mechanism
The molecular mechanism of action of 2,3,4,5-Tetrahydro-1H-benzo[B][1,4]diazepine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to the GABA_A receptor at a specific site, distinct from the GABA binding site, which enhances the receptor’s response to GABA . This allosteric modulation leads to increased chloride ion influx into neurons, resulting in hyperpolarization and reduced neuronal excitability . Additionally, 2,3,4,5-Tetrahydro-1H-benzo[B][1,4]diazepine may inhibit or activate enzymes involved in neurotransmitter synthesis and degradation, further influencing neuronal function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,3,4,5-Tetrahydro-1H-benzo[B][1,4]diazepine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2,3,4,5-Tetrahydro-1H-benzo[B][1,4]diazepine is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions .
Dosage Effects in Animal Models
The effects of 2,3,4,5-Tetrahydro-1H-benzo[B][1,4]diazepine vary with different dosages in animal models. At low doses, the compound exhibits anxiolytic and anticonvulsant properties, while higher doses can lead to sedation and muscle relaxation . Threshold effects have been observed, where a minimum effective dose is required to achieve the desired pharmacological effects . At high doses, 2,3,4,5-Tetrahydro-1H-benzo[B][1,4]diazepine may cause toxic or adverse effects, including respiratory depression and impaired motor coordination .
Metabolic Pathways
2,3,4,5-Tetrahydro-1H-benzo[B][1,4]diazepine is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and clearance from the body. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes into active and inactive metabolites . These metabolic processes can affect the compound’s pharmacokinetics and pharmacodynamics, influencing its overall efficacy and safety profile .
Transport and Distribution
The transport and distribution of 2,3,4,5-Tetrahydro-1H-benzo[B][1,4]diazepine within cells and tissues are mediated by specific transporters and binding proteins. The compound is transported across cell membranes by passive diffusion and active transport mechanisms . Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments . These interactions can affect the compound’s bioavailability and therapeutic effects.
Subcellular Localization
The subcellular localization of 2,3,4,5-Tetrahydro-1H-benzo[B][1,4]diazepine plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm and at the cell membrane, where it interacts with GABA_A receptors and other target proteins . Post-translational modifications, such as phosphorylation, can influence its targeting to specific cellular compartments and organelles . These localization patterns are essential for understanding the compound’s mechanism of action and therapeutic potential.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,5-Tetrahydro-1H-benzo[B][1,4]diazepine can be achieved through several methods. One common approach involves the intramolecular aza-Wittig reaction of azides derived from 1,2-amino azides and α,β-unsaturated ketones. This reaction leads to the formation of the diazepine ring, which can be further reduced using lithium aluminium hydride to obtain the saturated heterocycle .
Industrial Production Methods: Industrial production of 2,3,4,5-Tetrahydro-1H-benzo[B][1,4]diazepine typically involves multicomponent heterocyclization reactions. These reactions are efficient and can be performed under catalyst- and solvent-free conditions, making them environmentally friendly and cost-effective .
化学反応の分析
Types of Reactions: 2,3,4,5-Tetrahydro-1H-benzo[B][1,4]diazepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the diazepine ring to its fully saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Lithium aluminium hydride is frequently used for reduction reactions.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include N-oxides, fully saturated diazepines, and substituted benzodiazepines with various functional groups .
類似化合物との比較
- 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-benzodiazepine
- 2,3,6,7-Tetrahydro-1H-1,4-diazepine
- 2,2,4-Trimethyl-2,3-dihydro-1H-1,4-benzodiazepine
Uniqueness: 2,3,4,5-Tetrahydro-1H-benzo[B][1,4]diazepine is unique due to its specific structural configuration, which allows for a wide range of chemical modifications and biological activities. Its versatility as a scaffold for drug development and its potential therapeutic applications make it a valuable compound in scientific research .
特性
IUPAC Name |
2,3,4,5-tetrahydro-1H-1,5-benzodiazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c1-2-5-9-8(4-1)10-6-3-7-11-9/h1-2,4-5,10-11H,3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFDUOXJKEHADRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=CC=CC=C2NC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40341944 | |
| Record name | 2,3,4,5-TETRAHYDRO-1H-BENZO[B][1,4]DIAZEPINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40341944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6516-89-8 | |
| Record name | 2,3,4,5-TETRAHYDRO-1H-BENZO[B][1,4]DIAZEPINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40341944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,4,5-tetrahydro-1H-1,5-benzodiazepine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural features of 2,3,4,5-Tetrahydro-1H-benzo[B][1,4]diazepine as revealed by crystallography?
A: Crystallographic analysis of a 2,3,4,5-Tetrahydro-1H-benzo[B][1,4]diazepine derivative, specifically 2,2,4-trimethyl-2,3,4,5-tetrahydro-1H-benzo[b][1,4]diazepine hemihydrate, has provided valuable insights into its structural characteristics []. The study showed that the diazepine ring within this molecule adopts a chair conformation. Furthermore, the dihedral angle between the benzene ring and the mean plane of the diazepine ring was observed to vary depending on the specific molecule within the asymmetric unit, measuring approximately 21° and 17° []. These structural details contribute to our understanding of the molecule's overall shape and potential interactions.
Q2: What innovative synthetic approaches have been developed for the synthesis of 2,3,4,5-Tetrahydro-1H-benzo[B][1,4]diazepines?
A: Recent research has led to the development of novel isocyanide-based multicomponent reactions (IMCRs) as efficient strategies for the synthesis of 2,3,4,5-Tetrahydro-1H-benzo[B][1,4]diazepine derivatives []. These reactions utilize 1,2-diamine compounds and diketene as starting materials, providing a streamlined approach to accessing these valuable compounds with good to excellent yields []. This method offers advantages in terms of regiochemical control and operational simplicity, making it a valuable tool for synthetic chemists.
Q3: Can you elaborate on other synthetic routes explored for the preparation of 2,3,4,5-Tetrahydro-1H-benzo[B][1,4]diazepines?
A: Beyond IMCRs, researchers have investigated catalytic approaches for the synthesis of 2,3,4,5-Tetrahydro-1H-benzo[B][1,4]diazepines. One such method utilizes a Cp*Ir catalyst in a hydrogen transfer N-heterocyclization reaction []. This catalytic strategy employs anilino alcohols as starting materials and offers a distinct pathway to access substituted 2,3,4,5-Tetrahydro-1H-benzo[B][1,4]diazepine derivatives [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














